![molecular formula C5H12BBrO2 B045191 (5-Bromopentyl)boronic acid CAS No. 120986-85-8](/img/structure/B45191.png)
(5-Bromopentyl)boronic acid
Overview
Description
“(5-Bromopentyl)boronic acid” is a boronic acid derivative . Boronic acids have been growing in interest, especially after the discovery of the drug bortezomib . They have found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications .
Synthesis Analysis
Boronic acids and their derivatives have been widely studied in medicinal chemistry . The synthetic processes used to obtain these active compounds are also referred . Boronic acid (BA)-mediated cis-diol conjugation is one of the best-studied reactions among them .Molecular Structure Analysis
The molecular formula of “this compound” is C5H12BBrO2 . Due to the abundance of biological molecules possessing polyhydroxy motifs, boronic acids have become increasingly popular in the synthesis of small chemical receptors .Chemical Reactions Analysis
Boronic acid (BA)-mediated cis-diol conjugation is one of the best-studied reactions . An excellent understanding of the chemical properties and biocompatibility of BA-based compounds has inspired the exploration of novel chemistries using boron .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a melting point of 91-96ºC . The molecular weight is 194.86300 .Scientific Research Applications
Biosensing and Disease Diagnosis : Boronic acids, including derivatives like (5-Bromopentyl)boronic acid, are noted for their ability to detect biologically active substances such as carbohydrates, dopamine, and various ions. This capability is essential for disease prevention, diagnosis, and treatment (Huang et al., 2012).
Sensing and Self-Organizing Systems : The reversible covalent bonding of boronic acids is utilized in sensing, separation systems, and self-organizing systems, which are beneficial in various fields (Bull et al., 2013).
Pharmaceutical Applications : Boronic acid compounds are potential enzyme inhibitors and have applications in cancer therapy and as antibody mimics, thereby attracting considerable interest in pharmaceutical research (Yang, Gao, & Wang, 2003).
Glucose Sensing : Certain boronic acid derivatives are used in glucose sensing materials at physiological pH, which has potential applications in pharmaceuticals and organic synthesis (Das et al., 2003).
Biological Labeling and Therapeutics : Boronic acids are used in various applications such as sensing, biological labeling, protein manipulation, and therapeutics. Their potential in these areas continues to grow (Lacina, Skládal, & James, 2014).
Sugar Recognition in Fluorescent Sensors : Some fluorescent boronic acids exhibit significant changes in their fluorescent properties upon binding to a diol, which makes them useful in sugar recognition for fluorescent sensors (Yang, Lin, & Wang, 2005).
Detection and Isolation of Analytes : Boronic acids are effective in detecting, identifying, and isolating analytes in physiological, environmental, and industrial scenarios through their interactions with diol motifs and anions (Nishiyabu, Kubo, James, & Fossey, 2011).
Catalysis in Organic Synthesis : In organic synthesis, boronic acids are used as catalysts for highly enantioselective reactions, leading to the creation of densely functionalized compounds (Hashimoto, Gálvez, & Maruoka, 2015).
Biomedical Applications : Boronic acid polymers show promise in biomedical applications, including the treatment of HIV, obesity, diabetes, and cancer. However, they remain underutilized due to their unique reactivity, solubility, and responsive nature (Cambre & Sumerlin, 2011).
Flame Retardancy : Nonhalogenated aromatic boronic acids, which may include derivatives of this compound, have potential as flame-retardant additives in materials used in automotive, aerospace, and industrial applications (Morgan, Jurs, & Tour, 2000).
Biomaterials Applications : The structure of boronic acids and the pH of the solution play crucial roles in their binding affinity to diols, which is important in their selection for biomaterials applications (Brooks, Deng, & Sumerlin, 2018).
Probing Biomolecule Interactions : Affinity capillary electrophoresis methods are used to probe the interactions between boronic acids and cis-diol-containing biomolecules, providing insights into boronate affinity interactions and their impact on sensing, separation, drug delivery, and functional materials (Lü, Li, Wang, & Liu, 2013).
Mechanism of Action
Target of Action
(5-Bromopentyl)boronic acid, also known as 5-BROMOPENTYLBORONIC ACID, is primarily used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The primary targets of this compound are chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Mode of Action
The mode of action of this compound involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The boron reagents initially employed for SM coupling were alkenylboranes and catechol boronic esters, both conveniently obtained through the hydroboration of terminal alkynes .
Pharmacokinetics
It is known that the compound has high gi absorption and is bbb permeant . Its skin permeation is low, with a Log Kp of -6.53 cm/s .
Result of Action
The result of the action of this compound is the formation of a new carbon-carbon bond via the Suzuki–Miyaura coupling reaction . This reaction is widely used in organic synthesis, and the success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction is known to be exceptionally mild and functional group tolerant . This suggests that the reaction can proceed in a variety of environmental conditions.
Safety and Hazards
Future Directions
The relevance of extending the studies with boronic acids in medicinal chemistry has been reinforced, in order to obtain new promising drugs shortly . The molecular modification by the introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities .
properties
IUPAC Name |
5-bromopentylboronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12BBrO2/c7-5-3-1-2-4-6(8)9/h8-9H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCBNHBWNONFWHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CCCCCBr)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12BBrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80558817 | |
Record name | (5-Bromopentyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80558817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.87 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
120986-85-8 | |
Record name | (5-Bromopentyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80558817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 120986-85-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.